molecular formula C10H10F3NO B4563551 N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2924-95-0

N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4563551
CAS No.: 2924-95-0
M. Wt: 217.19 g/mol
InChI Key: DUJJHEAAGNNLOK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-[4-(Trifluoromethyl)phenyl]propanamide (C₁₀H₁₀F₃NO) is an aromatic propanamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. It is synthesized via nucleophilic substitution or coupling reactions, often purified using acetonitrile (ACN) to yield white or ivory solids. For example, 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 1) was obtained in 38% yield after crystallization from ACN .

Structural Confirmation
The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR: Signals for the propanamide chain (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.5–8.0 ppm).
  • ¹³C NMR: Peaks corresponding to the carbonyl group (C=O, ~170 ppm) and CF₃-substituted aromatic carbons.
  • HRMS: Molecular ion peaks matching calculated values (e.g., [M+H]⁺ for Compound 1: 365.1212) .

Pharmacological Relevance This compound is a non-basic dopamine D₂ receptor antagonist, showing selectivity in receptor binding assays . Its trifluoromethyl group enhances metabolic stability and lipophilicity, influencing blood-brain barrier penetration .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJJHEAAGNNLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589270
Record name N-[4-(Trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-95-0
Record name N-[4-(Trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-(trifluoromethyl)aniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes acylation to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Insights

Trifluoromethyl Group Impact: The -CF₃ group in the base compound increases electronegativity and steric bulk, improving receptor binding affinity compared to non-fluorinated analogs (e.g., N-phenylpropanamide) . In antiandrogenic derivatives (e.g., Bicalutamide analogs), the -CF₃ group enhances binding to androgen receptors by mimicking steric features of endogenous ligands .

Side Chain Modifications :

  • Piperidinyl/Piperazinyl Groups (e.g., Compound 6, GRT-12360): Improve solubility and modulate selectivity for CNS targets. GRT-12360’s pyridinylmethyl side chain enhances TRPV1 binding specificity .
  • Sulfonamide/Sulfonyl Groups (e.g., Compounds 8, 9): Increase polarity and metabolic stability. Sulfonamide-containing analogs show dual activity as kinase inhibitors and receptor antagonists .

Yield and Synthetic Feasibility :

  • Lower yields (24–38%) in dopamine antagonists reflect challenges in crystallizing bulky aromatic intermediates .
  • TRPV1 antagonists (70–79% yields) benefit from optimized coupling reactions and purification protocols .

Biological Activity Trends :

  • Dopamine D₂ Antagonists : Require a balance between lipophilicity (-CF₃) and hydrogen-bonding capacity (amide groups) for blood-brain barrier penetration .
  • TRPV1 Antagonists : Depend on sulfonamide/pyridinyl groups for high-affinity binding to the vanilloid receptor’s hydrophobic pocket .

Biological Activity

N-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, particularly in terms of their metabolic stability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the trifluoromethyl group. For instance, derivatives of this compound showed selective activity against various pathogens, including Chlamydia species. In a study examining several derivatives, it was found that the presence of the trifluoromethyl group significantly enhanced antichlamydial activity compared to compounds lacking this substituent .

Table 1: Antichlamydial Activity of Trifluoromethyl Derivatives

CompoundIC50 (μg/mL)Activity Level
This compound5.2High
Chlorine analogue10.0Moderate
Unsubstituted phenyl derivative>100None

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicated that this compound exhibited low cytotoxicity across various human cell lines, including melanoma and glioblastoma cells, with IC50 values exceeding 100 µM in most cases . This suggests a favorable therapeutic index for further development.

Table 2: Cytotoxicity Profile

Cell LineIC50 (μM)Toxicity Level
Human Melanoma A375>100Non-toxic
Human Colon HCT116>100Non-toxic
Human Glioblastoma U25175Slightly toxic

The mechanism by which this compound exerts its biological effects appears to involve modulation of specific cellular pathways. For example, studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects . Additionally, the trifluoromethyl group may enhance binding affinity to target proteins due to its electron-withdrawing properties.

Case Study 1: Antibacterial Activity

In a comparative study on various trifluorinated compounds, this compound was evaluated for its antibacterial properties against N. meningitidis and H. influenzae. The compound demonstrated moderate activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for further optimization .

Case Study 2: Selective Antiviral Properties

Another significant finding relates to the antiviral activity of this compound derivatives against Chlamydia trachomatis. A derivative exhibited an IC50 value of 5.2 μg/mL, effectively reducing chlamydial progeny in a dose-dependent manner without causing toxicity to host cells . This highlights the compound's potential as a therapeutic agent in treating chlamydial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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